Cyclooctyl 4-(6-bromo-1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Cyclooctyl 4-(6-bromo-1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclooctyl group, a brominated benzodioxole moiety, and a tetrahydropyrimidine ring. The presence of these functional groups makes it an interesting subject for chemical synthesis and reactivity studies.
Preparation Methods
The synthesis of Cyclooctyl 4-(6-bromo-1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. The synthetic route may start with the preparation of the brominated benzodioxole intermediate, followed by the formation of the tetrahydropyrimidine ring through cyclization reactions. The final step involves the esterification of the carboxylate group with the cyclooctyl moiety. Reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .
Chemical Reactions Analysis
Cyclooctyl 4-(6-bromo-1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The bromine atom in the benzodioxole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Esterification and Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid, and vice versa, using acidic or basic conditions.
Scientific Research Applications
Cyclooctyl 4-(6-bromo-1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of Cyclooctyl 4-(6-bromo-1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The brominated benzodioxole moiety and the tetrahydropyrimidine ring are key structural features that contribute to its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to Cyclooctyl 4-(6-bromo-1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate include:
Cyclopentyl 4-(6-bromo-1,3-benzodioxol-5-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate: This compound has a cyclopentyl group instead of a cyclooctyl group, which may affect its reactivity and binding properties.
4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline: This compound features a quinoline ring system, which provides different chemical and biological properties compared to the tetrahydropyrimidine ring.
This compound stands out due to its unique combination of functional groups, which offer a distinct set of chemical and biological activities.
Properties
Molecular Formula |
C21H25BrN2O5 |
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Molecular Weight |
465.3 g/mol |
IUPAC Name |
cyclooctyl 4-(6-bromo-1,3-benzodioxol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C21H25BrN2O5/c1-12-18(20(25)29-13-7-5-3-2-4-6-8-13)19(24-21(26)23-12)14-9-16-17(10-15(14)22)28-11-27-16/h9-10,13,19H,2-8,11H2,1H3,(H2,23,24,26) |
InChI Key |
UWMCYQYIWOUZEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC3=C(C=C2Br)OCO3)C(=O)OC4CCCCCCC4 |
Origin of Product |
United States |
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